molecular formula C17H19N3O3 B4138612 N-[1-(4-methoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)ethanediamide

N-[1-(4-methoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)ethanediamide

Cat. No. B4138612
M. Wt: 313.35 g/mol
InChI Key: MWTGAEXPBBALTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(4-methoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)ethanediamide, commonly referred to as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound is widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological conditions.

Scientific Research Applications

MPEP is primarily used as a research tool to investigate the function of N-[1-(4-methoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)ethanediamide in various physiological and pathological conditions. This receptor is widely distributed in the central nervous system and plays a crucial role in the regulation of synaptic plasticity, learning and memory, and the development of various neurological disorders such as autism, schizophrenia, and addiction.

Mechanism of Action

MPEP selectively binds to the allosteric site of N-[1-(4-methoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)ethanediamide and inhibits its activation by glutamate. This results in the attenuation of downstream signaling pathways, including the activation of phospholipase C, protein kinase C, and extracellular signal-regulated kinase. The inhibition of N-[1-(4-methoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)ethanediamide by MPEP has been shown to have neuroprotective effects in various animal models of neurological disorders.
Biochemical and Physiological Effects
MPEP has been shown to modulate various biochemical and physiological processes in the brain. For example, it has been shown to enhance synaptic plasticity and improve learning and memory in animal models. Additionally, MPEP has been shown to reduce the severity of symptoms in animal models of neurological disorders such as autism, schizophrenia, and addiction.

Advantages and Limitations for Lab Experiments

MPEP is a highly selective antagonist of N-[1-(4-methoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)ethanediamide and has minimal off-target effects. This makes it an ideal research tool for investigating the role of N-[1-(4-methoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)ethanediamide in various physiological and pathological conditions. However, MPEP has a relatively short half-life and requires frequent dosing in animal experiments. Additionally, the effects of MPEP may vary depending on the dose, route of administration, and animal model used.

Future Directions

There are several future directions for research involving MPEP. One area of interest is the role of N-[1-(4-methoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)ethanediamide in the development of neurological disorders such as autism, schizophrenia, and addiction. Additionally, there is growing interest in the use of MPEP as a potential therapeutic agent for these disorders. Further research is needed to elucidate the mechanisms underlying the neuroprotective effects of MPEP and to optimize its dosing and administration in animal models. Finally, there is a need for the development of more selective and potent N-[1-(4-methoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)ethanediamide antagonists for use in research and potential therapeutic applications.
Conclusion
MPEP is a highly selective antagonist of N-[1-(4-methoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)ethanediamide that is widely used in scientific research to investigate the role of this receptor in various physiological and pathological conditions. The synthesis of MPEP is relatively straightforward, and its minimal off-target effects make it an ideal research tool. MPEP has been shown to modulate various biochemical and physiological processes in the brain and has potential therapeutic applications for neurological disorders. However, further research is needed to optimize its dosing and administration and to develop more selective and potent N-[1-(4-methoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)ethanediamide antagonists.

properties

IUPAC Name

N'-[1-(4-methoxyphenyl)ethyl]-N-(pyridin-2-ylmethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O3/c1-12(13-6-8-15(23-2)9-7-13)20-17(22)16(21)19-11-14-5-3-4-10-18-14/h3-10,12H,11H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWTGAEXPBBALTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC)NC(=O)C(=O)NCC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[1-(4-methoxyphenyl)ethyl]-N-(pyridin-2-ylmethyl)oxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
N-[1-(4-methoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)ethanediamide
Reactant of Route 2
Reactant of Route 2
N-[1-(4-methoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)ethanediamide
Reactant of Route 3
Reactant of Route 3
N-[1-(4-methoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)ethanediamide
Reactant of Route 4
Reactant of Route 4
N-[1-(4-methoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)ethanediamide
Reactant of Route 5
Reactant of Route 5
N-[1-(4-methoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)ethanediamide
Reactant of Route 6
Reactant of Route 6
N-[1-(4-methoxyphenyl)ethyl]-N'-(2-pyridinylmethyl)ethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.